molecular formula C12H20ClNO2S B2666005 2-(4-Tert-butylphenyl)sulfonylethanamine;hydrochloride CAS No. 2413869-15-3

2-(4-Tert-butylphenyl)sulfonylethanamine;hydrochloride

Cat. No. B2666005
M. Wt: 277.81
InChI Key: HVXRXGNDSDLWQP-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenyl)sulfonylethanamine;hydrochloride” is an organic compound with the molecular formula C12H20ClNO2S . It is a derivative of the compound 2,4-Ditert butyl phenol .


Molecular Structure Analysis

The molecular structure of “2-(4-Tert-butylphenyl)sulfonylethanamine;hydrochloride” is characterized by its molecular formula C12H20ClNO2S . The compound has a complexity of 303, a rotatable bond count of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Tert-butylphenyl)sulfonylethanamine;hydrochloride” include a molecular weight of 277.81g/mol, a topological polar surface area of 68.5, and a heavy atom count of 17 .

Scientific Research Applications

  • Field : Heteroatom Chemistry

    • Application : The compound 2,4,6-Tri-tert-butylphenyl and 2,4-Di-tert-butyl-6-methylphenyl groups are used in the design and application of organometallic complexes as alpha-olefin polymerization catalysts .
    • Method : The preparation for the nitrogen backbone of the ligand was the first step. From the commercially available 2,6-pyridinedicarbonyl dichloride (1) and tert-butylmagnesium chloride, the corresponding diketone 2 could be made but with substantial amounts of the tris-adduct 3 .
    • Results : The formation of tris-adduct 3 was a well-known complication for this kind of reaction .
  • Field : Biopharmaceuticals

    • Application : The secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) is known to inhibit cell growth. This study describes structurally related compounds which are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment .
    • Method : Two potential candidates of such compounds—3,3 ′,5,5 ′-tetra-tert-butyl-2,2 ′-dihydroxybiphenylphosphate (TtBBP) and bis(p-nonylphenyl)phosphate (bNPP) were identified by chromatography and mass spectrometry followed by synthesis and X-ray .
    • Results : The cytotoxicity evaluation by means of cell culture spiking experiments and flow cytometry analysis revealed that even if cell growth was inhibited by all the compounds to some extent, bDtBPP showed the most severe effect .

Future Directions

Further investigation and exploration of “2-(4-Tert-butylphenyl)sulfonylethanamine;hydrochloride” and its potential applications could be beneficial. Similar compounds like 2,4-Ditert butyl phenol have shown potential in cancer research and could contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-(4-tert-butylphenyl)sulfonylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S.ClH/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13;/h4-7H,8-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJUZYONTDQZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)sulfonylethanamine;hydrochloride

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